Muscimol-15N,d2 Hydrochloride
CAS No.: 1346602-01-4
Cat. No.: VC0119877
Molecular Formula: C4H7ClN2O2
Molecular Weight: 153.567
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346602-01-4 |
|---|---|
| Molecular Formula | C4H7ClN2O2 |
| Molecular Weight | 153.567 |
| IUPAC Name | 5-[azanyl(dideuterio)methyl]-1,2-oxazol-3-one;hydrochloride |
| Standard InChI | InChI=1S/C4H6N2O2.ClH/c5-2-3-1-4(7)6-8-3;/h1H,2,5H2,(H,6,7);1H/i2D2,5+1; |
| Standard InChI Key | IIDOLBNZAZXSHC-NCNFAYJMSA-N |
| SMILES | C1=C(ONC1=O)CN.Cl |
Introduction
Chemical Identity and Properties
Muscimol-15N,d2 Hydrochloride is characterized by specific chemical properties that define its structure and behavior in experimental settings. The compound's identity is established through various parameters documented in chemical databases and research literature.
Table 1: Chemical Properties of Muscimol-15N,d2 Hydrochloride
| Property | Value |
|---|---|
| CAS Number | 1346602-01-4 |
| Molecular Formula | C4D2H4^15NNO2·HCl or C4H5D2ClN^15NO2 |
| Molecular Weight | 153.569 g/mol |
| IUPAC Name | 5-[azanyl(dideuterio)methyl]-1,2-oxazol-3-one;hydrochloride |
| Accurate Mass | 153.029 |
| Physical Description | Powder |
The chemical structure is represented through standardized notations that provide detailed information about its molecular arrangement :
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SMILES: Cl.[2H]C([2H])([15NH2])C1=CC(=O)NO1
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InChI: InChI=1S/C4H6N2O2.ClH/c5-2-3-1-4(7)6-8-3;/h1H,2,5H2,(H,6,7);1H/i2D2,5+1;
This compound is derived from muscimol, a naturally occurring psychoactive compound primarily found in the Amanita muscaria mushroom . The parent compound muscimol has a molecular formula of C4H6N2O2 and a molecular weight of 114.10 g/mol, while the isotope-labeled derivative includes deuterium (d2) and nitrogen-15 (15N) isotopes .
Structural Characteristics and Labeling
Muscimol-15N,d2 Hydrochloride features strategic isotopic labeling that distinguishes it from standard muscimol. The compound contains:
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Deuterium (d2) isotopes: Two hydrogen atoms are replaced with deuterium (heavy hydrogen) atoms
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Nitrogen-15 (15N) isotope: One nitrogen atom is replaced with the stable 15N isotope
This specific isotopic labeling pattern creates a unique mass signature that can be precisely tracked in analytical studies. The hydrochloride salt form enhances stability and solubility in aqueous solutions, making it more suitable for laboratory applications .
Pharmacological Mechanism and Activity
Muscimol-15N,d2 Hydrochloride, like its parent compound, functions primarily as an agonist at gamma-aminobutyric acid (GABA) receptors, with particular activity at the GABA-A receptor subtype. GABA represents the primary inhibitory neurotransmitter in the central nervous system, and compounds that modulate GABA receptors significantly affect neuronal excitability.
The pharmacological mechanism involves:
Research has demonstrated that muscimol exhibits extraordinarily high affinity for δ-subunit containing GABA-A receptors (δ-GABA ARs). Studies show that the apparent KD (dissociation constant) for muscimol is approximately 1.6 nM for α4βδ receptors in the forebrain and around 1 nM for α6βδ receptors in the cerebellum . This selective high-affinity binding makes it particularly valuable for studying these receptor subtypes.
Recombinant α4β3δ receptors expressed in experimental systems revealed a biphasic response to muscimol with the high-affinity component showing an approximate EC50 of 1-2 nM . This exquisite sensitivity enables researchers to target specific receptor populations with great precision.
Research Applications
Neuropharmacological Studies
Muscimol-15N,d2 Hydrochloride serves as a critical tool in GABA receptor research due to its stable isotope labeling that enables precise tracking in complex biological systems . Key research applications include:
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Investigation of receptor binding kinetics, including association and dissociation rates
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Mapping of GABA receptor subtype distribution throughout the nervous system
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Examination of receptor-mediated signaling cascades
The compound's labeled structure allows researchers to distinguish it from endogenous GABA and other neurotransmitters when conducting binding studies, metabolic analyses, and distribution investigations.
Pain Management Research
Substantial evidence indicates muscimol's potential in pain management applications, positioning Muscimol-15N,d2 Hydrochloride as a valuable research tool in this domain .
A comprehensive meta-analysis of preclinical studies demonstrated muscimol's efficacy in multiple pain modalities:
Table 2: Muscimol Effects on Different Pain Modalities
| Pain Type | Standardized Mean Difference (SMD) | P-value | Heterogeneity (I²) |
|---|---|---|---|
| Mechanical Allodynia | 1.78 [1.45-2.11] | <0.0001 | 72.70% |
| Mechanical Hyperalgesia | 1.62 [1.28-1.96] | <0.0001 | 40.66% |
| Thermal Hyperalgesia | 2.59 [1.79-3.39] | <0.0001 | 80.33% |
The analgesic effects begin approximately 15 minutes post-administration and persist for at least 180 minutes in mechanical pain models and up to 30 minutes in thermal hyperalgesia . These findings suggest significant potential for muscimol derivatives in developing novel analgesic compounds, particularly for neuropathic pain conditions.
Neuroimaging and Circuit Analysis
The compound has been utilized in functional neuroimaging studies to investigate brain circuit dynamics . For example, research examining dopamine-GABA interactions has employed muscimol to temporarily inactivate specific brain regions while measuring circuit-wide responses .
In studies of opioid relapse, muscimol microinjections (50+50 ng with baclofen) were administered to the dorsomedial striatum prior to functional MRI measurements, allowing researchers to map the broader network effects of localized GABA receptor activation . This approach revealed that dorsomedial striatum inactivation significantly altered functional connectivity with multiple brain regions, including the orbitofrontal cortex, anterior cingulate cortex, and prelimbic cortex .
Analytical Methods and Detection
The detection and quantification of Muscimol-15N,d2 Hydrochloride employ sophisticated analytical techniques that leverage its unique isotopic signature:
Mass Spectrometry
Mass spectrometry (MS) represents a primary method for detecting and quantifying Muscimol-15N,d2 Hydrochloride in research samples. The incorporated deuterium and nitrogen-15 isotopes create distinctive mass spectral patterns that facilitate:
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High sensitivity detection in complex biological matrices
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Differentiation from endogenous compounds
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Precise quantification using isotope dilution approaches
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Metabolite identification and tracking
Radioligand Binding Assays
Detailed protocols have been established for binding studies with muscimol derivatives:
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Association kinetics: Membranes are incubated with [³H]muscimol (5 nM) for various time intervals (15 seconds to 15 minutes) at 22°C to measure binding rates
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Dissociation kinetics: Pre-incubated membranes with [³H]muscimol are exposed to excess GABA (100 μM) to initiate dissociation, with binding measured at multiple time points (30 seconds to 30 minutes)
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Saturation analysis: Concentration series of [³H]muscimol (0.1-30 nM) are incubated with membrane preparations to determine binding site density and affinity parameters
These methodologies enable precise characterization of receptor-ligand interactions, providing critical insights into pharmacological mechanisms.
Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance (NMR) spectroscopy can be employed to analyze Muscimol-15N,d2 Hydrochloride, taking advantage of the distinct NMR properties conferred by the isotopic labeling. The deuterium and nitrogen-15 isotopes generate characteristic resonance patterns that facilitate structure verification and purity assessment.
Comparative Analysis with Related Compounds
Muscimol-15N,d2 Hydrochloride can be compared with its parent compound and other structurally or functionally related molecules to understand its distinctive properties.
Table 3: Comparison of Muscimol-15N,d2 Hydrochloride with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| Muscimol-15N,d2 Hydrochloride | C4H5D2ClN15NO2 | 153.569 g/mol | Stable isotope-labeled derivative with deuterium and 15N |
| Muscimol | C4H6N2O2 | 114.10 g/mol | Natural psychoactive compound from Amanita muscaria |
| Muscimol Hydrobromide | C4H6N2O2·HBr | 194.01 g/mol | Bromide salt form of muscimol |
| GABA | C4H9NO2 | 103.12 g/mol | Primary inhibitory neurotransmitter in CNS |
The isotope-labeled variant maintains the pharmacological properties of muscimol while providing analytical advantages for research applications. Both compounds act primarily as GABA-A receptor agonists, but the labeled derivative offers enhanced utility in experimental contexts where tracking specific molecules is critical .
| Supplier | Catalog Number | Package Size | Country of Origin |
|---|---|---|---|
| LGC Standards | TRC-M815002-25MG | 25 mg | Canada |
| Clinivex | RCLS142469 | Various | Not specified |
| BOC Sciences | Not specified | Various | Not specified |
| Pharmint/EOS Med Chem | Not specified | Various | Not specified |
When ordering, researchers should consider purity specifications, certification documentation, and any regulatory requirements that may apply to this compound .
Future Research Perspectives
The unique properties of Muscimol-15N,d2 Hydrochloride position it for continued relevance in several research domains:
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Advanced pharmacokinetic studies: The stable isotope labeling enables sophisticated metabolic tracking with high precision, potentially revealing new insights into GABA drug metabolism and distribution.
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Development of selective GABA modulators: Building on muscimol's high affinity for specific GABA receptor subtypes, researchers can design more selective compounds targeting specific neuronal populations .
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Pain management applications: Given muscimol's demonstrated efficacy in various pain models, derivatives could be developed as potential therapeutics for neuropathic pain conditions .
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Addiction treatment research: Further exploration of muscimol's effects on reward circuits may yield new approaches for treating substance use disorders .
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Neuroimaging tracer development: The isotopic labeling pattern could inform the development of novel PET or SPECT tracers for in vivo imaging of GABA receptors.
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